4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives often involves cyclization reactions, utilizing different substrates to introduce various functional groups. These synthetic routes highlight the versatility of triazole compounds in chemical synthesis. For instance, a study by Singh and Kandel (2013) elaborated on the cyclization of potassium dithiocarbazinate with hydrazine hydrate, showcasing a typical synthesis pathway for such compounds (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of this compound has been determined through various crystallographic methods. Studies have revealed intricate details about its crystal structure, including intermolecular interactions and symmetry. Yathirajan et al. (2005) provided insights into the crystal structure, emphasizing the stabilizing effects of intermolecular interactions (Yathirajan et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming a range of derivatives with potential biological activities. The reactivity of this compound towards carbonyl compounds, for example, has been investigated, leading to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives with significant yields (El-Shaieb, Mohamed, & Abdel-latif, 2019).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are critical for its application in various fields. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the available literature.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, potential as a corrosion inhibitor, and interactions with metal ions, have been explored. For instance, Chauhan et al. (2019) discussed its efficacy as a novel corrosion inhibitor for copper, highlighting the chemical adsorption and protective film formation on copper surfaces (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).
Scientific Research Applications
Antimicrobial Activity : A study by Purohit et al. (2011) focused on synthesizing derivatives of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and testing their antimicrobial activity. They found that some compounds exhibited significant inhibition of bacterial and fungal growth compared to standard drugs.
Crystal and Molecular Structure Analysis : Research by Sarala et al. (2006) analyzed the crystal and molecular structure of derivatives of this compound, providing insights into their chemical properties and potential applications.
Anesthetic Effect on Laboratory Rats : A study by Aksyonova-Seliuk et al. (2016) investigated the effect of derivatives of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiols on the duration of thiopental-sodium narcosis in rats. They found varying effects, including deprimo and analeptic actions, indicating potential for medical applications.
Chemical and Biological Properties : Another study by Aksyonova-Seliuk et al. (2018) synthesized derivatives of this compound and researched their physical, chemical, and biological properties. They confirmed the chemical structure of the new compounds and suggested their potential in the search for biologically active substances.
Antioxidant and Antiradical Activities : Research by Safonov and Nosulenko (2021) focused on the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. They found that most of the test compounds showed antiradical activity, with some being particularly effective, which suggests potential for pharmaceutical applications.
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHRECYVKFDKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927616 | |
Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13229-02-2 | |
Record name | 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13229-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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